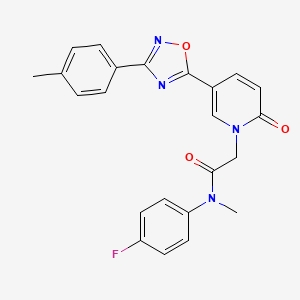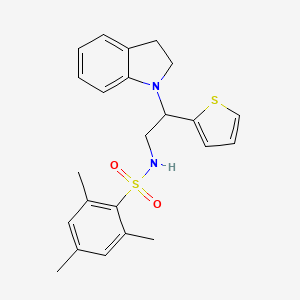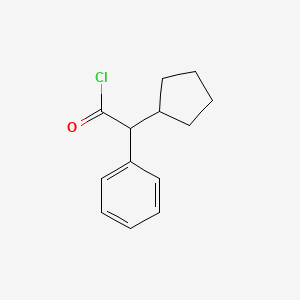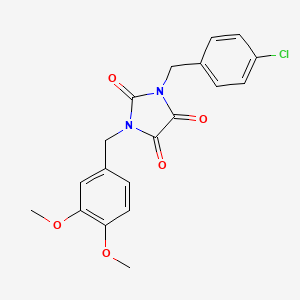
1-(4-chlorobenzyl)-3-(3,4-dimethoxybenzyl)-1H-imidazole-2,4,5(3H)-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorobenzyl)-3-(3,4-dimethoxybenzyl)-1H-imidazole-2,4,5(3H)-trione, also known as 4-chloro-3,4-dimethoxybenzyl-1H-imidazole-2,4,5(3H)-trione, is a heterocyclic compound belonging to the class of imidazoles. It is a white crystalline solid that is insoluble in water and soluble in organic solvents. It has a molecular formula of C14H11ClN2O3 and a molecular weight of 292.70 g/mol.
Applications De Recherche Scientifique
Modulators of p53 Activity
The design of new analogues of spirooxoindolepyrrolidine nucleus, including compounds with structural similarities to 1-(4-chlorobenzyl)-3-(3,4-dimethoxybenzyl)-1H-imidazole-2,4,5(3H)-trione, has been reported to modulate p53 activity. These compounds inhibit cell growth of various human tumor cells at submicromolar and micromolar concentrations, potentially through inhibition of p53-MDM2 interaction, leading to p53 release and activation. Compound 9c, for instance, induces apoptotic cell death in human melanoma cell line M14, suggesting a promising avenue for cancer therapy research (Gomez-Monterrey et al., 2010).
Antiviral Activity
The synthesis and examination of a variety of imidazo[1,5-a]-1,3,5-triazine derivatives, including benzyl-substituted compounds similar in structure to the chemical , have demonstrated inhibitory effects on the replication of ortho- and paramyxoviruses. The presence of benzyl and thio structural units was found to be crucial for the biological activity, with specific compounds showing selective inhibitory effects against influenza A virus and respiratory syncytial virus at significantly lower concentrations than their cytotoxic levels, highlighting potential for antiviral drug development (Golankiewicz et al., 1995).
Luminescence Sensing
Novel lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate, structurally related to the compound of interest, have been synthesized and shown to exhibit selective sensitivity to benzaldehyde-based derivatives through characteristic sharp emission bands. This property makes these complexes potential candidates for fluorescence sensing applications, offering a new approach for the detection of specific chemicals (Shi et al., 2015).
Catalysis in Organic Synthesis
Research on N-heterocyclic carbene ligands based on imidazole structures, akin to the molecule , has led to advances in catalysis, particularly in Suzuki cross-coupling reactions. These studies demonstrate the potential of these compounds to act as effective ligands in palladium-catalyzed reactions, contributing to the development of more efficient and environmentally friendly synthetic pathways for the production of biaryl compounds (Brendgen et al., 2006).
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[(3,4-dimethoxyphenyl)methyl]imidazolidine-2,4,5-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O5/c1-26-15-8-5-13(9-16(15)27-2)11-22-18(24)17(23)21(19(22)25)10-12-3-6-14(20)7-4-12/h3-9H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDZLALAGKVBTKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C(=O)C(=O)N(C2=O)CC3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

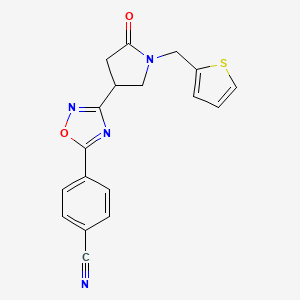
![3-[(5-Ethylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2-one](/img/structure/B2822447.png)

![2,4-dichloro-N-[3-(4-chlorophenyl)imidazo[1,2-a]pyridin-8-yl]benzamide](/img/structure/B2822449.png)
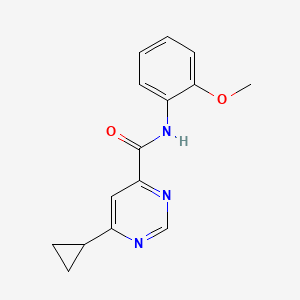
![(1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-ol;hydrochloride](/img/no-structure.png)
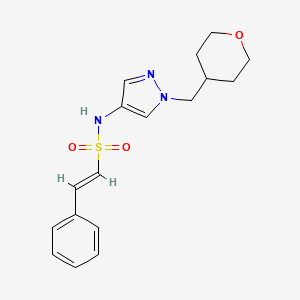
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B2822459.png)

![2-(4-Bromophenyl)-4-[(3-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2822463.png)
![N-[5-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2822464.png)
